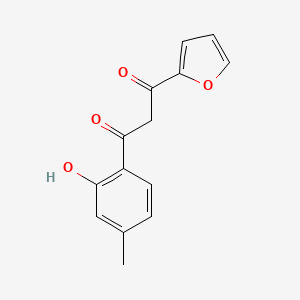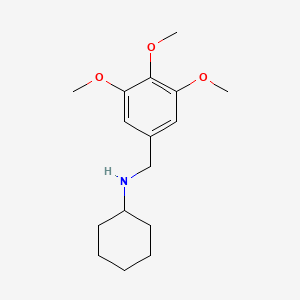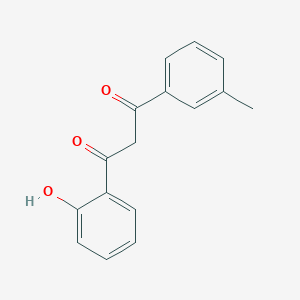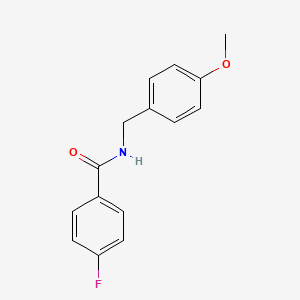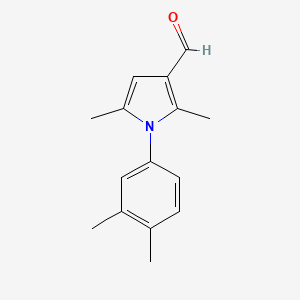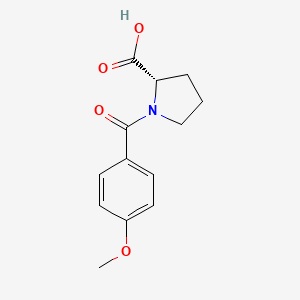
N-(4-Methoxybenzoyl)-L-proline
Overview
Description
N-(4-Methoxybenzoyl)-L-proline is a derivative of the amino acid proline, which is known for its unique cyclic structure that influences the secondary structure of proteins. While the provided papers do not directly discuss N-(4-Methoxybenzoyl)-L-proline, they do provide insights into the reactivity and applications of proline and its derivatives in various chemical reactions and as a component in complex molecular structures.
Synthesis Analysis
The synthesis of proline derivatives can be complex, involving multiple steps and conditions that need to be carefully controlled. For example, N-heterocyclic carbene–rhodium(I) complexes derived from N-benzyl substituted proline have been synthesized and used as catalysts for chemical reactions . Although this does not directly pertain to N-(4-Methoxybenzoyl)-L-proline, it demonstrates the potential for proline derivatives to be synthesized and utilized in catalysis.
Molecular Structure Analysis
Proline's structure is pivotal in its reactivity and interaction with other molecules. The study of a 1:2 adduct of 4-aminobenzoic acid and L-proline reveals the hydrogen-bonding features and how proline residues aggregate in the presence of other compounds . This information is valuable when considering the molecular structure of N-(4-Methoxybenzoyl)-L-proline, as the interactions and bonding patterns can significantly affect its properties and applications.
Chemical Reactions Analysis
Proline and its derivatives are known to be effective catalysts in various chemical reactions. For instance, L-proline has been used as a catalyst in the multi-component synthesis of pyrazole derivatives in water . This showcases the versatility of proline in promoting environmentally benign methods for chemical synthesis, which could be relevant when considering the reactivity of N-(4-Methoxybenzoyl)-L-proline in similar or different reaction contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of proline derivatives can vary widely depending on their specific substitutions and functional groups. The studies provided do not directly address the properties of N-(4-Methoxybenzoyl)-L-proline, but they do highlight the importance of the proline backbone in determining the properties of its derivatives. For example, the solubility in water, reactivity with other molecules, and the ability to form stable hydrogen bonds are all influenced by the proline structure .
Scientific Research Applications
1. Facile Construction of Densely Functionalized 4H-Chromenes
Research by Li, Zhang, and Gu (2012) highlights the application of L-proline in catalyzing three-component reactions, yielding various substituted 4H-chromene derivatives. L-proline's role is crucial for these reactions, which are conducted under mild, metal-free conditions. This process offers an alternative route to access certain 4H-chromenes, showcasing L-proline's significance in organic synthesis (Li, Zhang, & Gu, 2012).
2. L-Proline Analogues: Properties, Metabolisms, and Applications
Bach and Takagi (2013) discuss the role of L-proline and its analogues in studying cellular metabolism and macromolecule synthesis in prokaryotic and eukaryotic cells. These analogues are instrumental in fundamental research and have industrial applications, including in microbial production and metabolic engineering (Bach & Takagi, 2013).
3. Novel 2-Oxoglutarate Dependent Dioxygenases
Hara and Kino (2009) characterized novel L-proline cis-4-hydroxylases, important in the organic synthesis of pharmaceuticals. These enzymes, part of the 2-oxoglutarate dependent dioxygenase family, convert L-proline to cis-4-hydroxy-L-proline, revealing the enzyme's potential in industrial production (Hara & Kino, 2009).
4. Synthesis of N-Aryl PyrrolesReddy, Kumar, and Rao (201
- demonstrated the use of trans-4-hydroxy-L-proline in synthesizing N-aryl pyrroles through a Cu-catalyzed C-N cross-coupling reaction, highlighting its role in creating complex organic compounds (Reddy, Kumar, & Rao, 2011).
5. Proline Editing in Peptide Synthesis
Pandey et al. (2013) introduced "proline editing," a method for synthesizing peptides with modified proline residues. This approach allows for the incorporation of various functionally diverse proline derivatives, demonstrating the versatility of proline in peptide synthesis (Pandey et al., 2013).
6. N-Hydroxylation of Melanostatin Neuropeptide
Dias et al. (2021) reported on a synthetic protocol for N-hydroxylation of proline residue in Melanostatin, a neuropeptide. This new method provides a novel avenue for creating N-hydroxylated Melanostatin analogs, crucial in neurochemistry and Parkinson’s research (Dias et al., 2021).
7. Hydrogen-Bonding Features in L-Proline Adducts
Athimoolam and Natarajan (2007) explored the hydrogen-bonding features in the adduct of 4-aminobenzoic acid and L-proline. This study highlights the molecular interactions and structure, providing insights into the chemical behavior of L-proline in various compounds (Athimoolam & Natarajan, 2007).
8. Magnetic Bifunctional L-Proline as an Artificial Enzyme
Aghahosseini, Ramazani, Ślepokura, and Lis (2018) synthesized magnetic bifunctional L-proline as an artificial enzyme. This innovation demonstrates the potential of L-proline in catalysis and organic transformations, providing a versatile and efficient approach to synthesis (Aghahosseini et al., 2018).
properties
IUPAC Name |
(2S)-1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-6-4-9(5-7-10)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAWBHSLAXRYRN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358704 | |
| Record name | N-(4-Methoxybenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzoyl)-L-proline | |
CAS RN |
62522-92-3 | |
| Record name | 1-(4-Methoxybenzoyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62522-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxybenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)
![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)
